2-Phenyl-2-(pyridin-2-yl)butanenitrile
CAS No.: 19395-42-7
Cat. No.: VC21044403
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19395-42-7 |
|---|---|
| Molecular Formula | C15H14N2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-phenyl-2-pyridin-2-ylbutanenitrile |
| Standard InChI | InChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3 |
| Standard InChI Key | CFCRCFFHVKYXFN-UHFFFAOYSA-N |
| SMILES | CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2 |
| Canonical SMILES | CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2 |
Introduction
2-Phenyl-2-(pyridin-2-yl)butanenitrile is a complex organic compound that combines a phenyl group and a pyridin-2-yl group attached to a butanenitrile backbone. This compound is of interest in various fields, including chemistry and pharmaceutical research, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 2-Phenyl-2-(pyridin-2-yl)butanenitrile can be approached through several methods, often involving the reaction of appropriate precursors in the presence of catalysts or bases. A common method might involve the reaction of phenylacetonitrile with a pyridin-2-yl halide in a suitable solvent.
Laboratory Synthesis
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Reagents: Phenylacetonitrile, pyridin-2-yl halide (e.g., 2-bromopyridine), base (e.g., potassium carbonate).
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Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
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Conditions: Elevated temperatures, often under inert atmosphere.
Industrial Production
Industrial production would scale up these reactions, potentially using continuous flow systems to optimize efficiency and yield.
Chemical Reactions
2-Phenyl-2-(pyridin-2-yl)butanenitrile can undergo various chemical transformations:
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Oxidation: Using reagents like potassium permanganate to form carboxylic acids.
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Reduction: Converting the nitrile group to an amine using hydrogen gas with a palladium catalyst.
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Substitution: Electrophilic substitution on the phenyl ring to introduce halogens or nitro groups.
Biological and Pharmaceutical Applications
While specific biological activities of 2-Phenyl-2-(pyridin-2-yl)butanenitrile are not well-documented, compounds with similar structures have shown potential in pharmaceutical research. The pyridinyl and phenyl groups can facilitate interactions with biological targets, influencing cellular processes.
Similar Compounds
Similar compounds include positional isomers like 2-Phenyl-4-(pyridin-4-yl)butanenitrile, which exhibit different chemical and biological properties due to the positioning of the pyridinyl group.
| Compound | Pyridinyl Position | Biological Activity |
|---|---|---|
| 2-Phenyl-2-(pyridin-2-yl)butanenitrile | 2-Position | Potential biological interactions |
| 2-Phenyl-4-(pyridin-4-yl)butanenitrile | 4-Position | Antiproliferative effects |
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